2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a compound classified as a substituted amphetamine, characterized by the presence of a fluorine atom on the para position of the phenyl ring and a methyl group attached to the alpha carbon of the amine. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and neuropharmacology. The compound's chemical structure can be denoted by its IUPAC name, which is 2-(4-fluorophenyl)-2-methylpropan-1-amine; hydrochloride, and it is identified by the CAS number 1312760-45-4 .
The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves several key steps:
In an industrial context, production methods may incorporate continuous flow synthesis techniques, which enhance control over reaction conditions and improve yield efficiency. This method allows for better scalability compared to traditional batch processes, making it suitable for large-scale manufacturing .
The molecular formula of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is , with a molecular weight of approximately 203.68 g/mol. The molecular structure can be visualized as follows:
Key structural identifiers include:
These identifiers are crucial for computational chemistry applications and database searches .
The primary reaction involving 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is its formation through reductive amination. Additionally, this compound may participate in various reactions typical of secondary amines, including:
These reactions are significant for synthesizing derivatives that may exhibit altered pharmacological properties or enhanced biological activity .
The mechanism of action for 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is hypothesized to act as a monoamine releaser, particularly influencing dopamine and norepinephrine levels. This action could lead to stimulant effects similar to other amphetamines.
Upon administration, the compound may increase the release of neurotransmitters from presynaptic neurons, enhancing their availability in the synaptic cleft. This mechanism underlies its potential therapeutic effects in treating various neurological disorders .
Key chemical properties include:
These properties are essential for predicting the behavior of the compound in different environments and formulations .
2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has several notable applications:
The quaternary carbon center in 2-(4-fluorophenyl)-2-methylpropan-1-amine necessitates precise stereochemical control during synthesis. Two principal approaches dominate:
Reductive Amination of Ketone Precursors:The prochiral ketone 2-(4-fluorophenyl)-2-methylpropan-1-one serves as a key intermediate. Catalytic asymmetric reductive amination employs chiral catalysts such as (R,R)-TsDPEN-derived transfer hydrogenation catalysts or BINAP-phosphine/Ru complexes. Enantiomeric excess (ee) values exceeding 90% are achievable under optimized conditions (Table 1) [8]. Alternative routes involve the nucleophilic addition of cyanide to imines derived from 4-fluoroacetophenone, followed by nitrile reduction. Diastereoselectivity in this sequence is controlled by chiral auxiliaries (e.g., Evans oxazolidinones) attached to the imine nitrogen, yielding chiral amine precursors after auxiliary removal [9].
Resolution of Racemic Amines:Kinetic resolution using enantioselective enzymes (lipases, acylases) or chemical resolution agents (di-p-toluoyl-D-tartaric acid, (-)-di-O,O'-p-toluoyl-tartaric acid) effectively separates racemic 2-(4-fluorophenyl)-2-methylpropan-1-amine. The hydrochloride salt’s crystallinity facilitates preferential crystallization of diastereomeric salts from solvent systems like ethanol/water or isopropanol. Yields for the desired enantiomer typically reach 30-40% per cycle with >98% ee after recrystallization [8] [9].
Table 1: Stereoselective Amination Approaches
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Solvent System |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru/(S)-Xyl-SEGPHOS | 92 | 85 | MeOH, 50°C, 50 bar H₂ |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | >99 | 45* | MTBE, 30°C |
Chiral Salt Resolution | (-)-DBTA | 98.5 | 38* | Ethanol/Water (3:1) |
Yields for resolved enantiomer |
Transition metal catalysis enables direct enantioselective C–N bond formation:
Copper-Catalyzed Coupling:Chiral Cu(I)/bisoxazoline complexes catalyze the addition of dialkylzinc reagents to N-diphenylphosphinyl imines derived from 4-fluoro-2-methylpropiophenone. This reaction proceeds via a chelated transition state, affording protected amines with 80-88% ee. Subsequent deprotection and reduction yield the target chiral amine. Critical parameters include catalyst loading (5-10 mol%), solvent (toluene), and temperature (-20°C), minimizing racemization [8] [9].
Palladium-Mediated Dynamic Kinetic Resolution:Racemic α-bromo esters (e.g., ethyl 2-(4-fluorophenyl)-2-methylpropanoate) undergo Pd(0)-catalyzed amination with chiral ligands like (S)-t-BuPHOX. Benzophenone imine serves as the nitrogen source, generating α-amino esters with >90% ee. Hydrolysis, Curtius rearrangement, and ester reduction provide the enantiopure amine. This route leverages the rapid racemization of the bromo ester under reaction conditions, enabling theoretical 100% yield [8].
Rhodium-Catalyzed Asymmetric Hydroamination:Although less developed for tertiary carbons, Rh(I)/(R,R)-Et-DuPHOS complexes facilitate intramolecular hydroamination of allylic amines tethered to the 4-fluorophenyl group. This strategy constructs the chiral center with moderate enantioselectivity (70-75% ee) and requires intricate substrate preparation [2].
The free base of 2-(4-fluorophenyl)-2-methylpropan-1-amine is typically converted to its stable hydrochloride salt for purification and handling:
Acidification and Nucleation:Treatment with anhydrous HCl gas in aprotic solvents (diethyl ether, methyl tert-butyl ether) generates amorphous precipitates. Solvent choice dictates crystal morphology: ethereal solvents yield fine powders, while chlorinated solvents (dichloromethane) produce larger crystals. Supersaturation ratios >1.5 trigger rapid nucleation, but controlled addition rates (<0.5 mL/min HCl solution) prevent oiling out [4] [6].
Crystallization Optimization:Recrystallization from ethanol/water mixtures (4:1 to 9:1 v/v) achieves >99.5% purity. Key process parameters include:
Table 2: Crystallization Conditions for Polymorph Control
Polymorph | Solvent System | Water Content | Cooling Profile | Stirring (rpm) | Morphology |
---|---|---|---|---|---|
Form I | Ethanol/Water (4:1) | <5% | Fast (1°C/min) | 100 | Needles |
Form II | Isopropanol/Ethyl Acetate (1:1) | <0.05% | Slow (0.3°C/min) | 300 | Prisms |
Form II | Acetonitrile | <0.1% | Isothermal, 40°C | 200 | Plates |
The synthesis route selection significantly impacts pharmacological utility and process economics:
Racemic Synthesis Efficiency:Direct amination of 1-(4-fluorophenyl)-2-methylpropan-1-one via Leuckart-Wallach reaction (HCOONH₄, 180°C) provides the racemic amine in 75-85% yield. Alternatively, Ritter reaction of 2-(4-fluorophenyl)propene with acetonitrile/H₂SO₄ generates the acetamide, hydrolyzed to the amine (70% yield). These routes are cost-effective (<$100/kg) but yield therapeutically suboptimal racemates due to differential enantiomer activity at biological targets [8] [9].
Enantiopure Synthesis Metrics:Asymmetric methodologies incur higher costs but deliver superior bioactivity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1